molecular formula C6H4ClFN2O2 B011740 5-Chloro-4-fluoro-2-nitroaniline CAS No. 104222-34-6

5-Chloro-4-fluoro-2-nitroaniline

Cat. No. B011740
M. Wt: 190.56 g/mol
InChI Key: VRJKEIWZSOHDOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Chloro-4-fluoro-2-nitroaniline is used as a key intermediate in the synthesis of various organic compounds. For example, it has been utilized in the preparation of 5-aryl-2,2′-bipyridines bearing fluorinated aniline residues at the C6 position, showcasing a method for producing potential "push-pull" fluorophores with photophysical properties dependent on the fluorine atoms' positioning (Kopchuk et al., 2020). Additionally, a novel synthesis pathway for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in pesticide preparation, was reported, illustrating the versatility of related compounds in synthetic chemistry (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-2-nitroaniline derivatives has been extensively studied. For instance, the crystal and molecular structure of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, was determined by X-ray crystallography, providing insights into the charge-transfer interactions and non-linear optical properties of these molecules (C. Yanes et al., 1997).

Chemical Reactions and Properties

5-Chloro-4-fluoro-2-nitroaniline participates in various chemical reactions, forming complexes with metals such as copper(II), nickel(II), and cobalt(II), which are characterized by their spectroscopic properties (G. Devoto et al., 1982). These complexes have square planar, tetrahedral, and hexacoordinate structures, demonstrating the compound's ability to act as a monodentate ligand.

Physical Properties Analysis

The physical properties of 5-Chloro-4-fluoro-2-nitroaniline derivatives, such as their phase transitions and molecular packing, have been studied. For example, the high- and low-temperature phases of isostructural 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline revealed insights into the disorder of nitro substituents and the effect of hydrogen bonding on molecular packing (J. Fábry et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-Chloro-4-fluoro-2-nitroaniline and its derivatives include their reactivity towards nitrosation, mercuration, and telluration, leading to the synthesis of compounds with potential antibacterial activity (R. H. Al-Asadi et al., 2020). These studies highlight the compound's utility in creating novel organic molecules with specific functional properties.

Scientific Research Applications

Safety And Hazards


  • Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P310 (Immediately call a POISON CENTER or doctor/physician), P311 (Call a POISON CENTER or doctor/physician)

  • Safety Information : Handle with care due to its toxic nature.


Future Directions

Research on 5-Chloro-4-fluoro-2-nitroaniline should focus on:



  • Biological Activity : Investigate potential applications in medicine or industry.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Environmental Impact : Assess its environmental persistence and toxicity.


Please note that the provided analysis is based on available data, and further exploration in scientific literature is recommended for a deeper understanding of this compound.


properties

IUPAC Name

5-chloro-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJKEIWZSOHDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333729
Record name 5-Chloro-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-nitroaniline

CAS RN

104222-34-6
Record name 5-Chloro-4-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104222-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-4-fluoro-2-nitroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of N-(3-chloro-4-fluoro-6-nitrophenyl)acetamide (30 g) in concentrated hydrochloric acid (50 ml) and ethanol (200 ml) was refluxed for 2.5 hours. To the reaction mixture was added ice water (300 ml) and the resulting precipitate was collected by filtration, washed with water and dried to give the title compound (24.9 g) as yellow needles, mp 149.5°-150° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Mustafa, MZ Nazef, NS El-Abadla - Heterocycles, 1995 - library.navoiy-uni.uz
… N-methylpiperazine with 5-chloro-4-fluoro-2-nitroaniline (7a) or with 4,s-difluoro-2nitroaniline (7b), following a reported procedurel9.20 that employs standard reaction conditions for …
Number of citations: 27 library.navoiy-uni.uz
L Wang, YY Zhang, L Wang, F Liu, LL Cao… - European Journal of …, 2014 - Elsevier
… The key intermediate 5-chloro-4-fluoro-2-nitroaniline (1) was obtained from commercially available 3-chloro-4-fluoroaniline using the reported procedure [2]. Nucleophilic substitution …
Number of citations: 22 www.sciencedirect.com
B Nandha, LG Nargund, SL Nargund… - Iranian Journal of …, 2017 - ncbi.nlm.nih.gov
… A suspension of 5-chloro-4-fluoro-2-nitroaniline (10 mmol), appropriate phenols (10 mmol), K 2 CO 3 (20 mmol), and DMF (20 mL) was stirred at 90 C for 15-18 h. Monitored the …
Number of citations: 12 www.ncbi.nlm.nih.gov
RJ Abdel‐Jalil, W Voelter - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
… A stirred solution of 5-chloro-4-fluoro-2-nitroaniline (4) (20 mmol) and N-substituted piperazine (60 mmol) in dimethylsulfoxide (10 ml) was refluxed for 2-3 hours at 140-145 C, after …
Number of citations: 14 onlinelibrary.wiley.com
L Wang, C Li, Y Zhang, C Qiao… - Journal of agricultural and …, 2013 - ACS Publications
… To a solution of 5-chloro-4-fluoro-2-nitroaniline (55 mg, 0.29 mmol) and Et 3 N (0.5 mL) was added piperidine (0.5 mL). The reaction mixture was stirred at 100 C for 24 h. Then the …
Number of citations: 61 pubs.acs.org
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
Sigma 2 receptor (σ2R) is overexpressed in select cancers and is regarded as a biomarker for tumor proliferation. σ2R ligands are emerging as promising theranostics for cancer and …
Number of citations: 3 pubs.acs.org
N Kim, S Sengupta, J Lee, U Dash, S Kim… - European Journal of …, 2023 - Elsevier
… Similar result was observed for 24p containing 5-chloro-4-fluoro-2-nitroaniline moiety. Both 24q and 24r possessing a hydroxyl group in the aniline ring has little to no activities relative …
Number of citations: 4 www.sciencedirect.com
G Washbourn - 2019 - search.proquest.com
Cryptococcus neoformans is a yeast like fungal pathogen that is relatively unknown despite causing large numbers of deaths per year. It is a disease that is prevalent in sub-Saharan …
Number of citations: 4 search.proquest.com
MM El-Abadelah, MZ Nazer… - Asian Journal of …, 1999 - Asian Journal of Chemistry
Number of citations: 2
AF Ibrahim - 2015 - Sultan Qaboos University
Number of citations: 0

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